N2-甲基-2/'-脱氧鸟苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N2-Methyl-2'-deoxyguanosine and similar compounds involves complex chemical reactions. For example, 3-methyl-2'-deoxyguanosine is obtained from 2'-deoxyguanosine through a sequence that includes conversion into a tricyclic derivative followed by methylation, demonstrating a method to produce structurally related nucleosides. This process highlights the intricate steps required to achieve specific methylations of nucleosides (Golankiewicz, Ostrowski, & Folkman, 1990). Moreover, a one-step synthesis approach for O6-Methyl-2′-deoxyguanosine and related methylated nucleosides has been described, emphasizing the diversity in synthetic methods available for such modifications (Bernadou, Blandin, & Meunier, 1983).

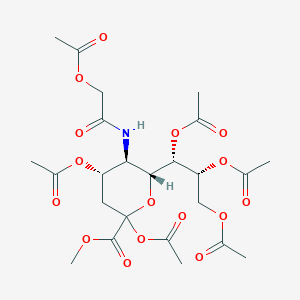

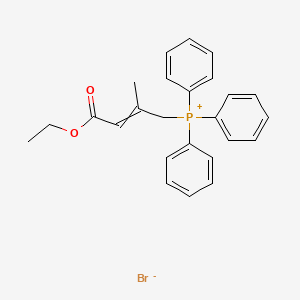

Molecular Structure Analysis

The molecular structure of N2-Methyl-2'-deoxyguanosine and its impact on nucleic acid conformation has been a subject of study. The crystal structure analysis of N2-methylguanosine, a related compound, revealed how methylation affects stacking and conformation within nucleic acids. Methylation at the N2 position leads to alterations in stacking interactions and conformation changes that are significant for understanding how such modifications influence nucleic acid structure and function (Ginell & Parthasarathy, 1978).

Chemical Reactions and Properties

The chemical behavior of N2-Methyl-2'-deoxyguanosine includes its reactivity towards other compounds and its stability. Research on N2-deoxyguanosine adducts with dietary mutagens illustrates the chemical reactivity of modified nucleosides and their potential role in mutagenesis and carcinogenesis. The synthesis of these adducts using palladium-catalyzed reactions highlights the diverse chemical interactions that modified nucleosides can undergo (Stover & Rizzo, 2004).

科学研究应用

DNA加合物的检测和定量

N2-甲基-2'-脱氧鸟苷在科学研究中的一个重要应用是DNA加合物的检测和定量。Shields等人(1990)开发了一种高度灵敏的分析方法,结合高效液相色谱和32P-后标记,用于检测N7-甲基-2'-脱氧鸟苷(一种密切相关的加合物),证明该分析方法对10^7个未修饰的2'-脱氧鸟苷碱基中的一个加合物具有灵敏性。该技术增强了对外源烷基化剂甲基化的DNA的检测,有助于我们了解DNA损伤和修复机制 Shields等人,1990。

DNA加合物形成的机制见解

研究还深入探讨了DNA加合物形成的机制。松田等人(2007)研究了乙醛诱导的主要DNA加合物N2-乙叉基-2'-脱氧鸟苷在醛脱氢酶(Aldh)-2基因敲除小鼠的肝脏DNA中的形成。这项研究强调了饮酒和Aldh2基因型对DNA损伤水平的影响,为与加合物形成相关的危险因素及其潜在致癌作用提供了至关重要的见解 松田等人,2007。

N2-脱氧鸟苷加合物的合成和生物学意义

另一个应用领域是N2-脱氧鸟苷加合物的合成和生物学意义的研究。Stover和Rizzo(2004)利用Buchwald-Hartwig钯催化的N-芳基化反应合成了脱氧鸟苷的次要N2-加合物。这一合成成就为进一步的生物学研究奠定了基础,以了解膳食诱变剂的诱变潜力及其与DNA的相互作用 Stover和Rizzo,2004。

对DNA修复机制的影响

Yasui等人(2001)的研究探讨了N2-Me-dG的错误编码特性,证明了其产生G→A转换突变的潜力。该研究使用含有N2-Me-dG的位点特异性修饰的寡脱氧核苷酸作为引物延伸反应中的模板,揭示了在损伤位点对面优先掺入正确的碱基以及dTMP的错误掺入。这些发现提供了有价值的见解,说明N2-甲基-2'-脱氧鸟苷损伤如何影响DNA复制保真度并导致突变 Yasui等人,2001。

未来方向

属性

CAS 编号 |

19916-77-9 |

|---|---|

产品名称 |

N2-METHYL-2/'-DEOXYGUANOSINE |

分子式 |

C11H15N5O4 |

分子量 |

281.27 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)

![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)